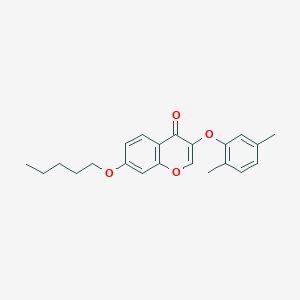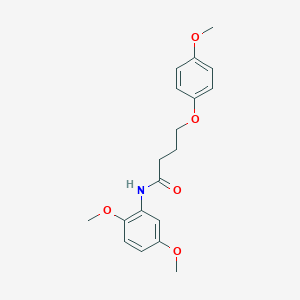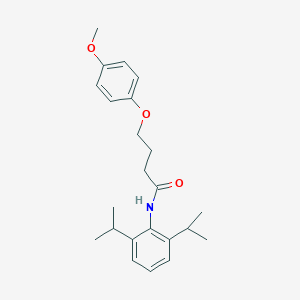![molecular formula C24H24Cl2N2O B284784 4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284784.png)
4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, commonly known as CPCCOEt, is a chemical compound that belongs to the family of cyclopenta[c]quinolines. It was first synthesized in 1998 by researchers at the University of Bristol, and since then, it has been extensively studied for its potential applications in scientific research.
作用機序
CPCCOEt binds to the orthosteric site of mGluR1, preventing the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of downstream signaling pathways, ultimately leading to a decrease in the activity of the receptor.
Biochemical and Physiological Effects
CPCCOEt has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce the severity of seizures and protect against brain damage caused by ischemia. Additionally, CPCCOEt has been shown to have potential therapeutic applications in the treatment of Parkinson's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using CPCCOEt in lab experiments is its high selectivity for mGluR1. This allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one limitation of CPCCOEt is its relatively low potency, which can make it difficult to achieve a complete blockade of mGluR1 activity.
将来の方向性
There are several potential future directions for research involving CPCCOEt. One area of interest is the development of more potent analogs of CPCCOEt that can achieve a more complete blockade of mGluR1 activity. Additionally, researchers are interested in exploring the therapeutic potential of CPCCOEt and its analogs in the treatment of various neurological disorders. Finally, further studies are needed to better understand the role of mGluR1 in synaptic plasticity, learning, and memory, and how CPCCOEt can be used to investigate these processes.
合成法
The synthesis of CPCCOEt involves the reaction of 2,4-dichlorobenzaldehyde with piperidine and cyclopentadiene in the presence of a catalyst such as palladium. The resulting product is then treated with ethyl acetate to yield CPCCOEt.
科学的研究の応用
CPCCOEt has been widely used in scientific research as a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the activity of mGluR1, CPCCOEt can help researchers better understand the role of this receptor in these processes.
特性
分子式 |
C24H24Cl2N2O |
|---|---|
分子量 |
427.4 g/mol |
IUPAC名 |
[4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C24H24Cl2N2O/c25-16-8-9-19(21(26)14-16)23-18-6-4-5-17(18)20-13-15(7-10-22(20)27-23)24(29)28-11-2-1-3-12-28/h4-5,7-10,13-14,17-18,23,27H,1-3,6,11-12H2 |
InChIキー |
JYWBBHQMIZZTQG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=C(C=C(C=C5)Cl)Cl |
正規SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=C(C=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B284706.png)

![Isobutyl 4-{[4-(4-methoxyphenoxy)butanoyl]amino}benzoate](/img/structure/B284708.png)


![Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284711.png)
![2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid](/img/structure/B284719.png)
![N-{3-[2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284732.png)
![N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide](/img/structure/B284736.png)


